3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a sulfonyl group attached to a chlorophenyl ring, and a dimethoxyphenyl group attached via an amine linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several aromatic rings, including the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. The sulfonyl group would introduce polarity and potential for hydrogen bonding, while the dimethoxyphenyl group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The sulfonyl group could be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of several aromatic rings would likely make it relatively nonpolar and lipophilic, while the sulfonyl group could introduce some polarity .Scientific Research Applications
For more details, refer to the article on recent advances in single-benzene-based fluorophores.
Nonlinear Optical Properties
The compound’s unique structure may contribute to nonlinear optical (NLO) properties. Consider the following application:
- Optical Switching Devices : Researchers can explore its potential as an efficient NLO material for optical switching applications, where it exhibits saturable absorption and self-focusing behavior .
Antiviral Research
Given the global context, antiviral research is critical. Although not directly related to the compound’s structure, it’s worth mentioning:
- SARS-CoV-2 Inhibition : Molecular docking studies have identified potential inhibitory effects of a related gallocatechin analogue against multiple targets of SARS-CoV-2 .
Anticancer Studies
While the compound’s primary focus isn’t cancer research, here’s a relevant application:
Future Directions
properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S2/c1-30-16-7-6-13(11-17(16)31-2)23-19-18-15(8-9-32-18)27-20(24-19)21(25-26-27)33(28,29)14-5-3-4-12(22)10-14/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLEZUVDRQODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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